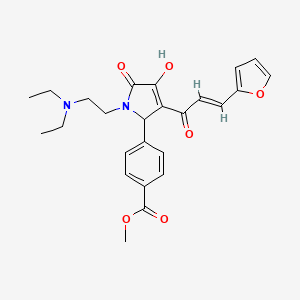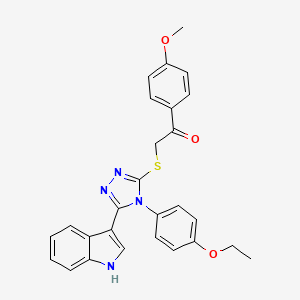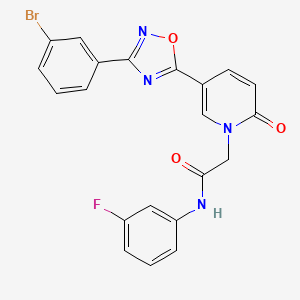
5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide” is a pyrazole derivative . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Scientific Research Applications
Synthesis and Antibacterial Activity
- Pyrazolopyridine derivatives, which share structural similarities with the compound , have been synthesized and shown to possess antibacterial activity against various bacteria, including Gram-negative and Gram-positive strains. Compounds with a carboxamide group at the 5-position demonstrated moderate to good activity against pathogens like P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).
Antitubercular Agents
- Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown promising in vitro potency against Mycobacterium tuberculosis, including drug-resistant strains. A representative compound significantly reduced bacterial burden in an infected mouse model, indicating potential as a lead compound for antitubercular drug discovery (Tang et al., 2015).
Experimental and Theoretical Studies
- Studies on pyrazole-3-carboxamides have provided insights into the functionalization reactions of these compounds. This research helps understand the mechanisms involved in creating derivatives of pyrazole compounds, which can be crucial for developing new drugs and materials (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Isoxazole and Pyrazole Derivatives
- Research into the synthesis of isoxazole and pyrazole derivatives, including compounds like 3-methylisoxazole-5-carboxamides, has provided valuable methodologies for producing various chemical entities. These compounds are useful for further pharmacological studies and material science applications (Martins et al., 2002).
Development of Anticancer Agents
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities. This research illustrates the potential of pyrazole derivatives in developing new therapeutic agents for cancer treatment (Rahmouni et al., 2016).
Luminescence Properties and Medicinal Value
- Studies on pyridine derivatives have examined their luminescence properties and potential medicinal value, highlighting the diverse applications of these compounds in both materials science and medicine (Tang, Tang, & Tang, 2011).
Synthesis and Cytotoxicity of Derivatives
- The synthesis and evaluation of pyrazole and pyrazolopyrimidine derivatives for cytotoxic activity against cancer cells demonstrate the potential of these compounds in oncology research (Hassan, Hafez, & Osman, 2014).
Gene Expression Regulation
- Research into small molecules targeting DNA sequences, including pyrazole-imidazole polyamides, has shown the potential to control gene expression, providing a basis for developing new therapeutic strategies (Gottesfeld et al., 1997).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that it can inhibit the growth of Leishmania and Plasmodium parasites . This inhibition likely results from the compound’s interaction with its target, leading to changes in the parasites’ function and ultimately their death.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Properties
IUPAC Name |
5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-14(19-22-10)15(21)17-7-11-3-4-16-13(6-11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCBOCUKGMKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
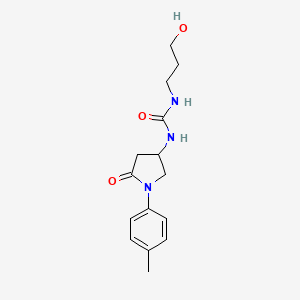
![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)

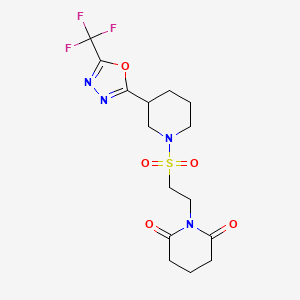
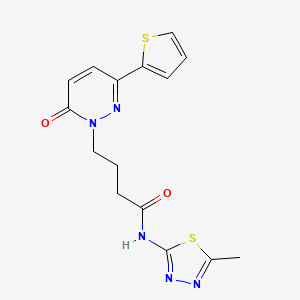

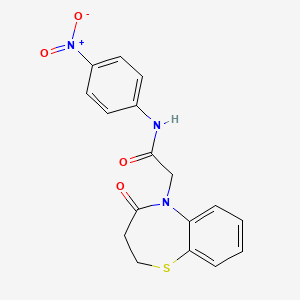
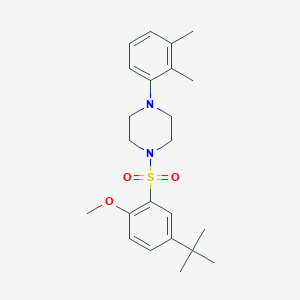
![2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2819598.png)


